molecular formula C18H15ClN4O2 B11429065 5-(2-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(2-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11429065
M. Wt: 354.8 g/mol
InChI Key: RCRANSMXDGNXJZ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core with substituted phenyl and benzyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl substituents.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential pharmaceutical agent.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-1-benzyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • 5-(2-chlorophenyl)-1-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione lies in its specific substituents, which impart distinct chemical and physical properties

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C18H15ClN4O2/c1-11-6-8-12(9-7-11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-5-3-2-4-13(14)19/h2-9,15-16H,10H2,1H3

InChI Key

RCRANSMXDGNXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)N=N2

Origin of Product

United States

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